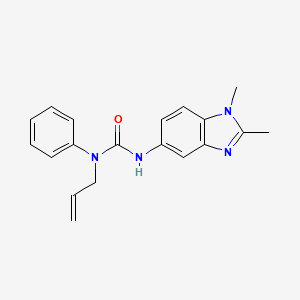
2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide, also known as Cpd25, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indole-based compounds and has been shown to have promising anticancer and anti-inflammatory properties.
作用机制
The mechanism of action of 2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide is not fully understood, but several studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell growth and survival. 2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide has been shown to inhibit the Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell survival. Additionally, 2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer cell growth.
Biochemical and Physiological Effects:
2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death that is essential for the removal of damaged or abnormal cells. Additionally, 2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide has been shown to inhibit cell proliferation, which is a hallmark of cancer cells. 2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide has also been shown to reduce inflammation, which is a critical factor in the development and progression of various diseases.
实验室实验的优点和局限性
2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide has several advantages and limitations for lab experiments. One of the advantages of 2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide is that it is a small molecule, making it easy to synthesize and modify. Additionally, 2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide has been shown to have good stability and solubility, making it suitable for in vitro and in vivo studies. However, one of the limitations of 2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide is that it has low bioavailability, which may limit its therapeutic potential.
未来方向
Several future directions for the research on 2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide can be identified. One of the future directions is to study the pharmacokinetics and pharmacodynamics of 2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide to optimize its therapeutic potential. Additionally, further studies are needed to investigate the mechanism of action of 2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide and identify its molecular targets. Furthermore, the potential of 2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide as a combination therapy with other anticancer drugs needs to be explored. Finally, the development of novel analogs of 2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide with improved pharmacological properties may lead to the discovery of more potent anticancer and anti-inflammatory agents.
Conclusion:
In conclusion, 2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide is a small molecule with promising anticancer and anti-inflammatory properties. The synthesis method of 2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide is straightforward, and the compound has been extensively studied for its potential therapeutic applications. 2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide has been shown to inhibit cancer cell growth and sensitize cancer cells to chemotherapy drugs. Additionally, 2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide has been shown to have several biochemical and physiological effects. Although 2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide has several advantages and limitations for lab experiments, several future directions for research on 2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide can be identified. The development of 2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide and its analogs may lead to the discovery of more potent anticancer and anti-inflammatory agents.
合成方法
2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide can be synthesized using a straightforward method that involves the condensation of 3-cyano-1H-indole with diethylacetamide in the presence of a suitable catalyst. This method has been optimized to yield a high purity product with good yields. The synthesis of 2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide has been described in several research articles, and the compound has been synthesized in different laboratories worldwide.
科学研究应用
2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide has been extensively studied for its potential therapeutic applications. Several research studies have shown that 2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide has promising anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including colon, breast, and lung cancer cells. Additionally, 2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide has been shown to sensitize cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy.
属性
IUPAC Name |
2-(3-cyanoindol-1-yl)-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-3-17(4-2)15(19)11-18-10-12(9-16)13-7-5-6-8-14(13)18/h5-8,10H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKGAFRPEKZNFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyano-1H-indol-1-yl)-N,N-diethylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-chlorophenyl)-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5698171.png)
![1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-1,2,4-triazole](/img/structure/B5698180.png)
![N-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5698186.png)


![3-allyl-2-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5698205.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide](/img/structure/B5698213.png)


![N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxy-4-(methylthio)benzamide](/img/structure/B5698223.png)


![N-[2-(3-chlorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5698275.png)